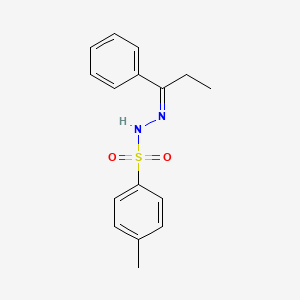
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylphenyl group and diisopropylamine. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The ethylphenyl group is introduced through electrophilic aromatic substitution, while the diisopropylamine moiety is added via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent extraction and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(4-methylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide
- 2-(4-ethylphenyl)-N,N-dimethyl-4-quinolinamine hydrobromide
- 2-(4-ethylphenyl)-N,N-diisopropyl-3-quinolinamine hydrobromide
Uniqueness
Compared to similar compounds, 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide exhibits unique properties due to the specific positioning of the ethylphenyl group and the diisopropylamine moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
853349-64-1 |
|---|---|
分子式 |
C23H29BrN2 |
分子量 |
413.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C23H28N2.BrH/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22;/h7-17H,6H2,1-5H3;1H |
InChIキー |
VZBXTFNPFXXSKS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)

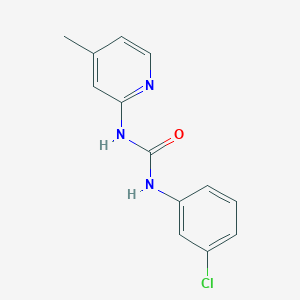
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
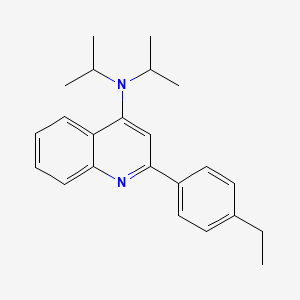

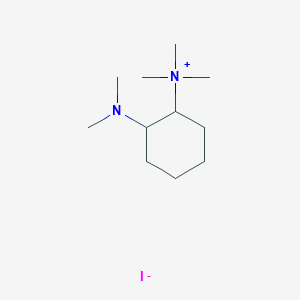
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)


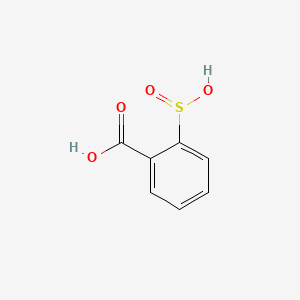

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)
